N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester is a derivative of N-acetylneuraminic acid (Neu5Ac), which is a key component of sialic acids, a family of nine-carbon sugars that play a crucial role in biological functions, including cellular recognition and signaling. The study of its derivatives, such as the 2,3-dehydro-2-deoxy form, is significant due to their potential as neuraminidase inhibitors, which are relevant in the treatment of viral infections and other medical applications24.
The molecular structure of NADNA methyl ester has been elucidated using techniques like X-ray crystallography. [, , ] Key structural features include:
The mechanism of action of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester involves its ability to inhibit neuraminidase, an enzyme that cleaves sialic acid residues from glycoproteins. This inhibition is crucial in preventing the spread of viral particles, as neuraminidase is necessary for the release of progeny virus from infected cells. The compound's inhibitory activity has been demonstrated against neuraminidases from various sources, including Vibrio cholerae and influenza viruses24. The competitive inhibition of neuraminidase by this compound suggests that it mimics the natural substrate's structure closely enough to bind to the active site of the enzyme, thereby preventing the enzyme from performing its natural function4.
In analytical chemistry, derivatives of N-acetylneuraminic acid, such as the 9-O-acetyl and 4,9-di-O-acetyl derivatives, have been used as model substances in studies like periodate oxidation. These studies are important for understanding the chemical properties of sialic acids and developing assays for their quantification1.
In pharmaceutical research, the inhibition of neuraminidase by derivatives of N-acetylneuraminic acid is of particular interest. These compounds have been shown to be potent inhibitors of neuraminidase, with potential applications in the treatment of diseases such as influenza. The most potent inhibitor described in the studies is 2-deoxy-2,3-dehydro-N-trifluoroacetylneuraminic acid, which has a significantly lower inhibitor constant (Ki) compared to the Km of the virus enzyme for the substrate, indicating high affinity and potential for therapeutic use4.
In clinical diagnostics, fluorogenic substrate analogues of N-acetylneuraminic acid have been synthesized for the detection of neuraminidase activity. These substrates can be used to characterize the enzyme in various tissues and to detect deficiencies in conditions such as sialidosis, a neurological storage disorder. The development of such substrates allows for more accurate and sensitive diagnostic tests5.
The study of N-acetylneuraminic acid derivatives also contributes to biochemical research by providing insights into the structure and function of sialic acids. For instance, the synthesis of 2,3-dehydro-4-epi-N-acetylneuraminic acid and its inhibition of neuraminidase activity has led to a better understanding of the stereochemical requirements for enzyme binding and activity2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: